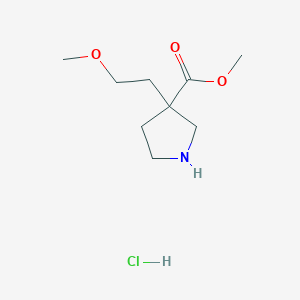

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine-based organic compound featuring a methoxyethyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group, forming a hydrochloride salt. However, commercial availability of this specific compound is currently discontinued, as noted by CymitQuimica .

Properties

IUPAC Name |

methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-12-6-4-9(8(11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSMTLNLLFAZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Protection

A common starting point is a protected pyrrolidine-2-carboxylic acid derivative, often bearing tert-butoxycarbonyl (Boc) groups to protect amine functionalities during subsequent reactions. For example, compounds like N-tert-butoxycarbonyl pyrrolidine derivatives are synthesized and purified by column chromatography, achieving yields over 80%.

Alkylation with 2-Methoxyethyl Group

The key step involves alkylation of the pyrrolidine ring with a 2-methoxyethyl moiety. This is typically achieved by:

- Generating a nucleophilic intermediate, such as an enolate or lithium amide, under low temperature (-78°C) with strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA).

- Slowly adding the 2-methoxyethyl bromide or a related alkylating agent to the cooled reaction mixture.

- Stirring the reaction mixture at low temperature to room temperature to complete alkylation.

This step is crucial for regio- and stereoselectivity, and yields typically range from 75% to 95%.

Esterification to Methyl Ester

The carboxylic acid group on the pyrrolidine ring is esterified to the methyl ester using methanol in the presence of acid catalysts such as sulfuric acid. This esterification is generally conducted under reflux conditions to ensure complete conversion.

Deprotection and Hydrochloride Salt Formation

After alkylation and esterification, protecting groups (e.g., Boc) are removed using trifluoroacetic acid (TFA) at low temperatures (around 5°C) followed by stirring at room temperature. The deprotected amine is then treated with hydrochloric acid to yield the hydrochloride salt of methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine derivative synthesis | LHMDS, THF, -78°C; acetic formic anhydride, -70°C | 82.9 | Formation of protected pyrrolidine |

| Alkylation with 2-methoxyethyl bromide | LHMDS, THF, -78°C; alkyl bromide addition | 75-95 | Controlled low temperature alkylation |

| Esterification | Methanol, H2SO4 catalyst, reflux | >90 | Conversion to methyl ester |

| Deprotection and salt formation | TFA, 5°C to 25°C; HCl addition | 90+ | Removal of Boc groups; hydrochloride salt formed |

Research Findings and Optimization

- Temperature Control: Maintaining low temperatures (-78°C to -70°C) during the alkylation step is critical to prevent side reactions and to achieve high stereoselectivity.

- Base Selection: Lithium hexamethyldisilazide (LHMDS) and lithium diisopropylamide (LDA) are preferred bases for generating the reactive enolate intermediate due to their strong, non-nucleophilic nature.

- Purification: Column chromatography is routinely employed after each key step to ensure the purity of intermediates and final products, with silica gel as the stationary phase.

- Yield Optimization: Using trifluoroacetic acid for deprotection followed by extraction and purification yields high-purity hydrochloride salts with yields exceeding 90%.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties make it suitable for developing drugs targeting neurological disorders, cancer, and other medical conditions.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted its potential as an anticancer agent by inducing apoptosis in cancer cell lines through structural modifications .

Organic Chemistry

This compound is utilized as a reagent in organic synthesis, allowing researchers to explore new chemical reactions. It can undergo various transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Alcohols |

| Substitution | Alkyl halides | Modified esters |

Biochemical Studies

In biochemical research, the compound aids in studying metabolic pathways and enzyme interactions. Its ability to act as a ligand allows it to bind to specific receptors or enzymes, modulating their activity.

Mechanism of Action:

The compound interacts with molecular targets, influencing biological processes such as enzyme activity and receptor signaling pathways .

Agrochemical Development

This compound is also applied in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and pest management.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis targeting neurological disorders and cancer. |

| Organic Chemistry | Reagent for exploring new chemical reactions; versatile transformations. |

| Biochemical Studies | Investigates metabolic pathways; interacts with enzymes and receptors. |

| Agrochemical Development | Enhances pesticide and herbicide efficacy; improves crop yield. |

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Research Findings

- Substituent Impact : Methoxyethyl groups balance hydrophilicity and steric bulk, but derivatives with fluorinated or aryl groups often exhibit superior bioavailability and synthetic versatility .

- Stereochemistry Matters : Enantiopure pyrrolidine carboxylates are preferred in drug development due to enhanced target specificity .

Biological Activity

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride is an organic compound that has garnered attention in the fields of chemistry, biology, and medicine due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C9H18ClNO3

- Molecular Weight : 223.7 g/mol

- CAS Number : 1384427-44-4

- IUPAC Name : this compound

The compound features a pyrrolidine ring and a methoxyethyl group, which are significant for its biological interactions and properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as a ligand that binds to specific receptors or enzymes, modulating their activity. The precise pathways and targets are still under investigation, but preliminary studies suggest involvement in several biological processes.

Biological Activities

- Antimicrobial Activity : Initial studies indicate that the compound may exhibit antimicrobial properties. Research on related pyrrolidine derivatives shows potential against various bacterial strains, suggesting that this compound could have similar effects.

- Anti-inflammatory Effects : There is emerging evidence supporting the anti-inflammatory potential of this compound, particularly in the context of its derivatives. Compounds with similar structures have demonstrated efficacy in reducing inflammation markers in vitro.

- CNS Activity : Some studies have explored the central nervous system (CNS) effects of pyrrolidine derivatives, indicating potential neuroprotective properties. This aspect warrants further investigation to ascertain the therapeutic implications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the pyrrolidine ring and substituents can significantly alter potency and selectivity against specific biological targets.

| Compound | Modification | IC50 (μM) | Comments |

|---|---|---|---|

| Base Compound | - | - | Reference compound |

| Derivative A | Morpholine substitution | 6.5 ± 1.5 | Increased potency observed |

| Derivative B | Dimethylamine substitution | 2.4 ± 0.8 | Notable increase in activity |

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Antimicrobial Activity :

- A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Results indicated a significant reduction in bacterial growth at concentrations above 50 µM.

-

Anti-inflammatory Study :

- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophages.

- The observed effect was dose-dependent, with maximal inhibition at higher concentrations.

-

Neuroprotective Study :

- Animal models were used to investigate potential neuroprotective effects.

- Preliminary results showed improved cognitive function in treated groups compared to controls.

Q & A

Basic: What synthetic methodologies are established for preparing Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride, and what reaction parameters require stringent control?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization, esterification, and salt formation. Key steps may resemble protocols described in patent applications for structurally related pyrrolidine derivatives (e.g., cyclocondensation of amines with carbonyl precursors under acidic conditions) . Critical parameters include:

- Temperature control : Exothermic reactions (e.g., HCl salt formation) require gradual reagent addition and cooling to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., 2-butanone) are preferred for solubility and stability during salt formation .

- Purification : Recrystallization using heptane or mixed-solvent systems ensures high purity (>95%), as validated by HPLC .

Advanced: How can crystallographic software tools resolve conformational ambiguities in the pyrrolidine ring of this compound?

Answer:

The pyrrolidine ring’s puckering dynamics can be analyzed using:

- Mercury CSD : Visualize anisotropic displacement parameters and compare against the Cambridge Structural Database (CSD) to identify common puckering motifs (e.g., envelope or twist conformations) .

- Puckering coordinates : Apply Cremer-Pople parameters to quantify ring distortion, using crystallographic data to calculate amplitude (q) and phase angle (φ) . Discrepancies between experimental and computational models (e.g., DFT) may arise from crystal packing effects, requiring refinement with SHELXL .

Basic: What analytical techniques are recommended for validating structural integrity and purity?

Answer:

- LCMS : Confirm molecular weight (e.g., m/z 540–618 [M+H]+) and detect impurities via retention time consistency (e.g., 1.11–1.16 minutes under SMD-TFA05 conditions) .

- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to assess purity (>95%) and resolve stereoisomers .

- NMR : Assign stereochemistry using 2D NOESY or COSY to verify the 2-methoxyethyl substituent’s spatial orientation .

Advanced: How should researchers address contradictory data in molecular geometry derived from X-ray crystallography vs. computational models?

Answer:

- Data reconciliation : Compare experimental (X-ray) bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing forces or solvent effects .

- Packing similarity analysis : Use Mercury’s Materials Module to evaluate intermolecular interactions (e.g., hydrogen bonds) that distort the pyrrolidine ring .

- Refinement protocols : Re-analyze raw diffraction data with SHELXL, adjusting thermal parameters and occupancy for disordered moieties .

Basic: What storage conditions ensure long-term stability of this hydrochloride salt?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Light sensitivity : Protect from UV exposure using amber glass vials.

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition (e.g., ester hydrolysis) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the 2-methoxyethyl group’s role in biological activity?

Answer:

- Analog synthesis : Prepare derivatives with varied substituents (e.g., ethoxyethyl, trifluoromethyl) using PharmaBlock’s pyrrolidine building blocks .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to assess the methoxy group’s hydrogen-bonding capacity in target binding pockets.

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-HRMS to evaluate the substituent’s impact on oxidative stability .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during weighing and reaction setup to mitigate inhalation risks.

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies optimize enantiomeric resolution during synthesis?

Answer:

- Chiral chromatography : Employ Chiralpak IA/IB columns with hexane/isopropanol gradients to separate enantiomers .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance stereoselectivity .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.